4-Methoxy-5-nitro-indoline
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Overview
Description
4-Methoxy-5-nitro-indoline is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 . It is also known by the IUPAC name 4-methoxy-5-nitroindoline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-3,10H,4-5H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, indole derivatives are known to be versatile in chemical reactions . They are often used in multicomponent reactions for the synthesis of various heterocyclic compounds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 194.19 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Scientific Research Applications
Synthesis and Structural Insights
- Synthesis of Derivatives : 4-Methoxy-5-nitro-indoline has been utilized in the synthesis of various biologically significant compounds. For instance, it has been used in the preparation of spirooxindole derivatives, which have applications as antimicrobial and antitumor agents and also as inhibitors of the human NK1 receptor (Sundar et al., 2011).
Chemical Properties and Reactions
- Regioselective Nitration : Research has focused on the efficient preparation of photolabile agents like MNI-glu through regioselective nitration of 4-Methoxy indoline derivatives, showing the compound’s versatility in chemical synthesis (Wang et al., 2009).
Applications in Materials Science
- Corrosion Inhibition : Bis-Schiff bases of isatin, where this compound can be a precursor, have been studied for their potential as environmentally friendly corrosion inhibitors for mild steel. This demonstrates the compound's relevance in materials science and engineering (Ansari & Quraishi, 2014).
Biological and Medical Research
Synthesis of Biologically Active Compounds : The compound has been instrumental in the synthesis of indoline derivatives, which have shown significant antibacterial, anti-tuberculosis, antifungal, and antioxidant activities. This indicates its importance in the development of new pharmaceutical agents (Rode et al., 2009).
Development of Prodrugs : It has been used in the synthesis of N-substituted 2-(2,6-dinitrophenylamino)propanamides, a novel class of prodrugs that release primary amines via nitroreduction and intramolecular cyclization, showing its potential in drug development and cancer therapy (Sykes et al., 1999).
Mechanism of Action
Target of Action
4-Methoxy-5-nitro-indoline is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets to induce a variety of cellular changes.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with multiple receptors, enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4-methoxy-5-nitro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-14-9-6-4-5-10-7(6)2-3-8(9)11(12)13/h2-3,10H,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKRUKASSEDMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1CCN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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